molecular formula C10H22ClN B13081489 3-(3-Methylcyclohexyl)propan-1-amine hydrochloride

3-(3-Methylcyclohexyl)propan-1-amine hydrochloride

Cat. No.: B13081489
M. Wt: 191.74 g/mol
InChI Key: PLTHRSQHSQZIBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylcyclohexyl)propylamine hydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . The reaction conditions often involve heating the reactants to facilitate the formation of the desired amine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-methylcyclohexyl)propylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3-methylcyclohexyl)propylamine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with similar structural features but lacks the propyl group.

    N-methylcyclohexylamine: Similar to (3-methylcyclohexyl)propylamine hydrochloride but with a methyl group instead of a propyl group.

Uniqueness

(3-methylcyclohexyl)propylamine hydrochloride is unique due to its specific structural features, which include a cyclohexyl ring with a methyl group and a propylamine side chain. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

3-(3-Methylcyclohexyl)propan-1-amine hydrochloride is a substituted amine compound primarily recognized as an impurity in the pharmaceutical agent Cinacalcet, which is utilized for treating secondary hyperparathyroidism and hypercalcemia. Its unique structural characteristics, particularly the bulky 3-methylcyclohexyl group, influence both its chemical reactivity and biological activity, especially regarding calcium-sensing mechanisms in biological systems.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a 3-methylcyclohexyl group attached to the nitrogen atom, forming its hydrochloride salt. This configuration contributes to its steric hindrance during reactions, which can impact its pharmacological profile.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its role in calcium-sensing mechanisms. It has shown potential effects on:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Calcium SensingPotential interaction with CaSR
Neuroprotective PotentialLimited evidence; further studies needed
PharmacokineticsNot extensively documented for this compound

Case Studies and Related Research

While direct case studies on this compound are scarce, related research on similar compounds provides insights into its potential biological activities:

  • Calcium-Sensing Receptor Modulation : Research indicates that certain amine derivatives can modulate CaSR activity, leading to altered calcium signaling pathways. This modulation is crucial in conditions like chronic kidney disease where calcium balance is disrupted.
  • Pharmacokinetic Profiles : Investigations into structurally similar compounds have highlighted the importance of steric effects on absorption and metabolism. Compounds with bulky groups often exhibit altered bioavailability and clearance rates, which could be relevant for this compound .

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

3-(3-methylcyclohexyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-9-4-2-5-10(8-9)6-3-7-11;/h9-10H,2-8,11H2,1H3;1H

InChI Key

PLTHRSQHSQZIBM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CCCN.Cl

Origin of Product

United States

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